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Compound of Interest

Nalpha-carbobenzyloxy-nepsilon-
Compound Name:
formyl-L-lysine

CAS No.: 20807-05-0

Cat. No.: B11944622

Get Quote

Executive Summary

In the intricate landscape of solid-phase peptide synthesis (SPPS), the selective protection of
reactive side chains is paramount to preventing unwanted polymerization or branching[1]. Z-
Lys(For)-OH (

-benzyloxycarbonyl-

-formyl-L-lysine) serves as a critical, orthogonally protected amino acid building block. The
formyl (For) group provides a sterically compact protecting strategy for the

-amine of the lysine side chain, which can be selectively cleaved via thiolytic or hydrazine-
based conditions without disrupting standard Boc or Fmoc chemistries[1][2].

However, the presence of multiple carbonyl environments (carboxylic acid, carbamate, and
formamide) and the lability of the formyl group demand a highly rigorous, multi-modal analytical
approach. This whitepaper details the self-validating experimental workflows required to
definitively characterize the structural, regiochemical, and chiral integrity of Z-Lys(For)-OH.
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Physicochemical Properties & Molecular
Architecture

Before initiating structural validation, it is essential to establish the baseline physicochemical
parameters of the target molecule. Z-Lys(For)-OH features a linear aliphatic backbone

terminating in an

-formamide, an
-carbamate (Z/Cbz group), and a free

-carboxylic acid.

Property Value

. -Carbobenzyloxy-
Chemical Name

-formyl-L-lysine

CAS Registry Number 20807-05-0
C
H
Molecular Formula N
O
Monoisotopic Mass 308.1372 Da
Molecular Weight 308.33 g/mol
Physical State White to off-white crystalline powder

Strategic Analytical Workflow

To ensure absolute confidence in the molecular identity of Z-Lys(For)-OH, we employ an
orthogonal testing matrix. Relying on a single modality (e.g., LC-MS alone) is insufficient due to
the potential for isobaric impurities or regiochemical isomers (such as
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-For-

-Z-L-lysine).

Z-Lys(For)-OH
(Target Molecule)

Chiral Stationary Phase

Primayy Analytical Modalities

LC-HRMS Multinuclear NMR FTIR Spectroscopy Chiral HPLC
(Intact Mass & Purity) (Atom Connectivity) (Functional Groups) (Stereo-Integrity)

Comprehensive Structural Validation
& Certificate of Analysis
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Multi-modal analytical workflow for validating Z-Lys(For)-OH structural integrity.

High-Resolution Mass Spectrometry (HRMS) & LC-
MS
Causality & Rationale

The formyl group is highly labile and prone to neutral loss (

Da, loss of CO) under harsh ionization conditions. Why choose Electrospray lonization (ESI)
over Matrix-Assisted Laser Desorption/lonization (MALDI)? MALDI matrices often transfer
excess internal energy that induces premature in-source decay of the formyl and
benzyloxycarbonyl groups. ESI provides a softer desolvation process, ensuring the intact
molecular ion

is preserved for accurate mass determination.

Step-by-Step Protocol

e Sample Preparation: Dissolve 1.0 mg of Z-Lys(For)-OH in 1.0 mL of LC-MS grade
Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to facilitate protonation.

o Chromatography: Inject 2 pL onto a C18 Reversed-Phase column (e.g., 50 mm x 2.1 mm,
1.7 um particle size). Elute using a 5-95% Acetonitrile gradient over 10 minutes.

« lonization & Detection: Operate the Q-TOF or Orbitrap mass spectrometer in ESI positive
mode. Capillary voltage should be optimized to a low threshold (e.g., 3.0 kV) to minimize
fragmentation.

o Data Analysis: Extract the chromatogram for the calculated exact mass of

(

309.1445). Confirm isotopic distribution matches the theoretical C
H

N
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O

model.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Rationale

While HRMS confirms the empirical formula, it cannot distinguish between regiochemical
isomers. Why use DMSO-

instead of CDCI

? Z-Lys(For)-OH contains a free carboxylic acid and two distinct amide/carbamate bonds,
rendering it poorly soluble in non-polar solvents. DMSO-

acts as a strong hydrogen-bond acceptor, breaking intermolecular dimers and yielding sharp,
well-resolved resonances for the exchangeable N-H protons][3].

To definitively assign the

-carbamate versus the
-formamide, 2D NMR (COSY and HSQC) is strictly required to trace the spin system from the
-proton down the aliphatic chain to the

-CH
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Logic flow of multinuclear and 2D NMR experiments for regiochemical assignment.
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Step-by-Step Protocol

o Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous DMSO-
(99.9% D).
e 1D Acquisition: Acquire
H NMR at 400 MHz (minimum 16 scans, 2s relaxation delay) and
C NMR at 100 MHz (minimum 1024 scans).
e 2D Acquisition: Run
H-
H COSY to map the Lysine
connectivity. Run
H-

C HSQC to correlate the proton signals to their respective carbons.

Expected NMR Chemical Shifts (in DMSO- )

© 2026 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11944622?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Nucleus | Multiplicity & Assi ¢
: - ssighmen
Position H Shift (ppm) Integration C Shift (ppm) g
Formyl (For) 8.01 s, 1H 161.2 -CHO
) Phenyl ring
Z-Aromatic 7.30-7.38 m, 5H 127.8-128.5
carbons
Z-CH 5.03 s, 2H 65.4 Benzyl-CH
Lys
3.95 m, 1H 53.8 Chiral center
-CH
Lys
Adjacent to
3.05 m, 2H 38.2 _
-CH formamide
_ _ CH
Lys Aliphatics 1.25-1.70 m, 6H 225-31.0
groups
) -NH and
Amide N-H 7.95, 7.55 brs/d, 2H N/A
-NH

Fourier Transform Infrared (FTIR) Spectroscopy

Causality & Rationale

FTIR is deployed to confirm the presence of the three distinct carbonyl stretching frequencies.

Why is this necessary if we have NMR? NMR confirms connectivity, but FTIR provides

immediate, orthogonal proof of the oxidation state and functional group integrity, particularly

ruling out the presence of unreacted primary amines or over-oxidized species.

Step-by-Step Protocol

e Preparation: Place 2 mg of the neat solid powder directly onto the diamond crystal of an

Attenuated Total Reflectance (ATR) FTIR spectrometer.
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e Acquisition: Apply consistent pressure using the anvil. Scan from 4000 to 400 cm

at a resolution of 4 cm
(32 co-added scans).

» Diagnostic Bands:
o ~3300 cm

: N-H stretching (amides/carbamates).

o ~1715cm

: C=0 stretching (carboxylic acid & Z-group carbamate overlap).

o ~1660 cm

: C=0 stretching (formamide, typically shifted lower than carbamates).

Chiral Integrity (Chiral HPLC)
Causality & Rationale

The introduction of the Z-group via Schotten-Baumann conditions (using benzyl chloroformate)
requires basic conditions. Why is this a risk? If the pH is poorly controlled, base-catalyzed
enolization at the

-carbon can lead to partial racemization, converting the desired L-enantiomer into a D/L
mixture. Chiral HPLC is mandatory to validate that the enantiomeric excess (

) remains >99%.

Step-by-Step Protocol

o Standard Preparation: Prepare a reference standard of racemic Z-D/L-Lys(For)-OH to
establish baseline resolution (

) between the two enantiomers.

o Chromatography: Inject the sample onto a Chiralpak AD-H column (250 x 4.6 mm, 5 um).
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» Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (80:20:0.1, v/v/v). The TFA
suppresses the ionization of the free carboxylic acid, preventing peak tailing.

» Detection: UV absorbance at 210 nm and 254 nm (monitoring the Z-group aromatic ring).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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